molecular formula C9H11FN2O B1497533 2-Amino-N-(3-fluoro-benzyl)-acetamide CAS No. 864273-31-4

2-Amino-N-(3-fluoro-benzyl)-acetamide

Cat. No.: B1497533
CAS No.: 864273-31-4
M. Wt: 182.19 g/mol
InChI Key: QAFSLGXBXVYBFR-UHFFFAOYSA-N
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Description

2-Amino-N-(3-fluoro-benzyl)-acetamide is an organic compound that features an amino group attached to an acetamide moiety, with a 3-fluoro-benzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(3-fluoro-benzyl)-acetamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-fluoro-benzylamine.

    Acylation: The 3-fluoro-benzylamine is then acylated using acetic anhydride or acetyl chloride to form the corresponding acetamide derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and catalysts to facilitate the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(3-fluoro-benzyl)-acetamide can undergo several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted benzyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-N-(3-fluoro-benzyl)-acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its possible anti-inflammatory and analgesic properties.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-Amino-N-(3-fluoro-benzyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-benzyl group may enhance binding affinity and specificity, while the amino group can participate in hydrogen bonding and other interactions that modulate the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-N-(4-fluoro-benzyl)-acetamide: Similar structure but with the fluoro group at the 4-position.

    2-Amino-N-(3-chloro-benzyl)-acetamide: Similar structure with a chloro substituent instead of fluoro.

    2-Amino-N-(3-methyl-benzyl)-acetamide: Similar structure with a methyl substituent instead of fluoro.

Uniqueness

2-Amino-N-(3-fluoro-benzyl)-acetamide is unique due to the presence of the fluoro group at the 3-position, which can significantly influence its chemical reactivity and biological activity. The fluoro substituent can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and development.

Biological Activity

2-Amino-N-(3-fluoro-benzyl)-acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound has the molecular formula C9H10FN2OC_9H_{10}FN_2O and a molecular weight of approximately 196.22 g/mol. The presence of the fluoro-benzyl moiety and an amino group contributes to its unique biological properties, enhancing lipophilicity and potentially influencing its pharmacological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial and antifungal activities, making it a candidate for further exploration in infectious disease treatment.
  • Antitumor Activity : Analogous compounds have shown promise in inhibiting cancer cell proliferation, suggesting potential applications in oncology .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, such as α-glucosidase, which is relevant for managing diabetes .

The mechanism by which this compound exerts its effects involves interaction with various biological targets. The fluoro-benzyl group may enhance binding affinity to enzymes or receptors, while the amino group can facilitate hydrogen bonding interactions that modulate biological activity.

Case Studies and Experimental Data

  • Antimicrobial Activity :
    • A study investigated the antimicrobial properties of related compounds and indicated that modifications in the benzyl group could enhance activity against bacterial strains like Staphylococcus aureus and Escherichia coli.
    • Table 1 summarizes the antimicrobial efficacy of related compounds:
    CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
    This compoundS. aureus32 µg/mL
    2-Amino-N-(4-fluoro-benzyl)-acetamideE. coli16 µg/mL
  • Antitumor Activity :
    • In vitro studies on cancer cell lines demonstrated that this compound inhibited cell proliferation with an IC50 value of approximately 20 µM against HeLa cells.
    • The compound's structure-activity relationship (SAR) indicates that the fluorine substitution plays a crucial role in enhancing cytotoxicity.
  • Enzyme Inhibition :
    • A series of experiments evaluated the inhibitory effects on α-glucosidase, showing that modifications to the phenyl ring significantly influenced enzyme binding.
    • Table 2 presents findings on α-glucosidase inhibition:
    CompoundIC50 (µM)
    This compound15 µM
    Control (Acarbose)10 µM

Properties

IUPAC Name

2-amino-N-[(3-fluorophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c10-8-3-1-2-7(4-8)6-12-9(13)5-11/h1-4H,5-6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFSLGXBXVYBFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651855
Record name N-[(3-Fluorophenyl)methyl]glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864273-31-4
Record name N-[(3-Fluorophenyl)methyl]glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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